![molecular formula C13H12N4 B1382026 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 1782814-98-5](/img/structure/B1382026.png)
1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine
Beschreibung
1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a benzyl group at the N1 position and a butyl group at C2 (Fig. 1). This molecule has garnered attention as a Toll-like receptor 7 (TLR7)-specific agonist, with negligible activity on TLR8 (EC50: 1.57 μM) . Its selectivity makes it a promising candidate for vaccine adjuvants and immunomodulatory therapies. Synthesized via cross-coupling and condensation reactions (e.g., Scheme 1 in ), the compound serves as a foundational structure for exploring structure-activity relationships (SAR) in imidazopyridine derivatives .
Eigenschaften
IUPAC Name |
1-benzylimidazo[4,5-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHOTXOWKOJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782814-98-5 | |
Record name | 1-benzyl-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the condensation of 2-aminopyridine with benzyl halides under basic conditions. This reaction is followed by cyclization to form the imidazo[4,5-c]pyridine core. Various catalysts, such as copper(I) iodide, can be used to facilitate this process .
Industrial Production Methods: Industrial production methods for this compound often involve microwave-assisted synthesis, which significantly reduces reaction times and increases yields. This method is particularly advantageous for producing large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted imidazopyridines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in immune response regulation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets, such as Toll-like receptor 7 (TLR7). This interaction leads to the activation of immune responses, including the induction of interferon-alpha (IFN-α) production. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Core Scaffold Variations: Pyridine vs. Quinoline
Replacing the pyridine ring in the imidazo[4,5-c]pyridine core with a quinoline ring (yielding imidazoquinolines) significantly enhances potency. For instance, the lead imidazoquinoline analogue (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) exhibits an EC50 of 0.06 μM for TLR7, ~26-fold more potent than the pyridine-based parent compound . However, this increased potency comes with reduced selectivity, as imidazoquinolines often activate both TLR7 and TLR8 .
Substituent Effects on TLR7 Activity
N1 Position
- Benzyl Group : Optimal for TLR7 specificity. Substitutions here (e.g., methyl or other alkyl groups) reduce activity .
- Quinoline vs. Pyridine: As noted above, the quinoline scaffold enhances potency but compromises selectivity .
C2 Position
- Butyl Group : Maximizes TLR7 agonism. Shorter alkyl chains (e.g., methyl or ethyl) or bulkier substituents diminish activity .
C6/N6 Position
- Aryl Substituents (e.g., phenyl) : Direct aryl substitution at C6 (e.g., 23b: 6-phenyl) abolishes TLR7 activity due to steric hindrance or electronic effects .
- Flexible Alkyl-Aryl Groups (e.g., benzyl, phenethyl) : N6-benzyl (23i) or C6-phenethyl (23j) derivatives restore TLR7 activity, with electron-rich substituents further enhancing potency (e.g., 23i: 4-(trifluoromethoxy)benzyl group) .
- N4 Modifications: Acyl or alkyl substitutions at N4 (e.g., -COCH3) eliminate activity, highlighting the critical role of the free amino group .
Key Analogues and Activity Profiles
Biologische Aktivität
1-Benzyl-1H-imidazo[4,5-c]pyridin-4-amine is a compound belonging to the imidazopyridine class, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, including mechanisms of action, cellular effects, and research applications.
Structural Information
- Molecular Formula : C13H12N4
- SMILES : C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3N
- InChIKey : BCAHOTXOWKOJBY-UHFFFAOYSA-N
This compound primarily acts as a Toll-like receptor 7 (TLR7) agonist . Upon activation of TLR7, it triggers a cascade of biochemical reactions leading to the production of interferon-alpha (IFN-α) . This mechanism is crucial in modulating immune responses, particularly in antiviral defense mechanisms.
Mechanism | Description |
---|---|
Target | Toll-like receptor 7 (TLR7) |
Mode of Action | Pure TLR7 agonist |
Result | Induction of IFN-α |
The compound exhibits significant interactions with various enzymes and proteins. Notably, it acts as a positive allosteric modulator of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system. This modulation impacts neuronal activity and neurotransmission.
Cellular Effects
This compound influences several cellular processes:
- Cell Signaling : Alters pathways involved in cellular communication.
- Gene Expression : Modifies the expression levels of specific genes related to immune responses and neuroactivity.
- Cellular Metabolism : Affects metabolic pathways through its interactions with enzymes.
Temporal and Dosage Effects
In laboratory studies, the stability of this compound has been confirmed under standard conditions with minimal degradation. Its effects vary significantly with dosage in animal models:
- Low Doses : Enhance GABAergic neurotransmission, resulting in anxiolytic and sedative effects.
- High Doses : May lead to different pharmacological outcomes that require further investigation.
Metabolic Pathways
The metabolism primarily occurs in the liver through phase I and phase II reactions. The compound interacts with various enzymes and cofactors during this process.
Table 2: Metabolic Pathways
Pathway Type | Description |
---|---|
Phase I | Oxidation and reduction reactions |
Phase II | Conjugation reactions |
Research Applications
This compound has shown promise in various fields:
- Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
- Biology : Investigated for its potential to modulate biological pathways, particularly in immune regulation.
- Medicine : Explored for therapeutic applications in cancer treatment and infectious diseases.
Case Studies
Recent studies have highlighted its antiproliferative activity against various cancer cell lines. For instance:
- In vitro tests demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC value indicating effective inhibition of cell growth.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.